ERD-308 is a heterobifunctional molecule classified as a proteolysis targeting chimera (PROTAC). [] It functions as a potent and selective degrader of estrogen receptor α (ERα). [, ] ERD-308 has garnered significant attention in the field of scientific research, particularly in the development of novel therapeutic strategies for estrogen receptor-positive (ER+) breast cancer. [, ]
The synthesis of ERD-308 employs several key methods:
ERD-308 has a molecular weight of approximately 1004.3 grams per mole. Its structure consists of multiple functional groups that facilitate its interaction with both the estrogen receptor and the von Hippel-Lindau E3 ubiquitin ligase. The compound's design is based on extensive structure-activity relationship studies, which have guided modifications to enhance its potency and selectivity against the estrogen receptor .
ERD-308 primarily engages in proteolysis targeting chimera-mediated degradation of the estrogen receptor. Key reactions include:
Common reagents used in these reactions include coupling agents for amide bond formation and solvents such as dimethyl sulfoxide for solubilization.
The mechanism by which ERD-308 exerts its effects involves several critical steps:
Data indicates that ERD-308 achieves effective degradation at low concentrations, demonstrating its potency compared to existing therapies like fulvestrant .
ERD-308 exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and action within biological systems.
ERD-308 has several significant applications across various fields:
This multifaceted utility underscores ERD-308's importance in both research and therapeutic contexts, highlighting its potential impact on cancer treatment strategies.
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the ubiquitin-proteasome system (UPS) for targeted protein degradation. These heterobifunctional molecules comprise three key elements: a ligand that binds the protein of interest (POI), a linker, and an E3 ubiquitin ligase-recruiting moiety. Upon forming a ternary complex (POI-PROTAC-E3 ligase), the POI undergoes polyubiquitination, marking it for destruction by the 26S proteasome [1] [4] [7]. This catalytic, event-driven mechanism distinguishes PROTACs from conventional occupancy-driven inhibitors, as they enable sub-stoichiometric degradation and can target proteins lacking enzymatic activity—addressing the "undruggable" proteome that constitutes ~80% of human proteins [1] [9].
PROTAC technology has advanced through three key phases:
Table 1: Key E3 Ligases Utilized in PROTAC Development
E3 Ligase | Ligand | Discovery Year | Representative Targets |
---|---|---|---|
VHL | VH032/VH298 | 2012 | BRD4, ERα, IRAK4 |
CRBN | Thalidomide derivatives | 2010 | IKZF1/3, BRD4, CK1α |
MDM2 | Nutlin | 2008 | AR, Tau |
cIAP | Bestatin methyl ester | 2008 | CRABP-I/II |
ERD-308 emerged from systematic structure-activity relationship (SAR) studies at the University of Michigan, culminating in a 2019 Journal of Medicinal Chemistry report [2] [5] [10]. Key milestones include:
ERD-308 exemplifies a VHL-recruiting, ERα-specific PROTAC with three modular components:
Table 2: Structural and Functional Comparison of ERα-Targeting Degraders
Compound | E3 Ligase | ERα Ligand Type | Linker Composition | DC50 (nM) |
---|---|---|---|---|
ERD-308 | VHL | Modified fulvestrant | PEG/oxyether | 0.17 (MCF-7) |
ARV-471 (Clinical) | CRBN | Non-steroidal | Alkyl/PEG | ~3.0 (MCF-7) |
Fulvestrant (SERD) | N/A | Steroidal | N/A | ~100 (MCF-7)* |
ERD-148 | VHL | Steroidal | Alkyl chain | ~1.0 (MCF-7) |
* Fulvestrant reduces ER levels by ~70% at 100 nM [6] [10].
ERD-308’s structural advantage lies in its cooperative binding mode: the linker facilitates optimal positioning between ERα and VHL, inducing ubiquitination at non-catalytic lysine residues. This contrasts with partial degradation by SERM/SERD hybrids (e.g., GDC-0810) and overcomes mutations in ESR1 (e.g., Y537S), a common resistance mechanism in breast cancer [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7